Daidzein-d4

描述

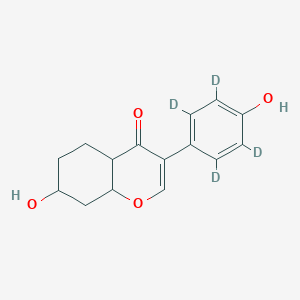

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated form of daidzein, an isoflavone phytoestrogenic compound found in soybeans and other legumes. The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful as an internal standard for the quantification of daidzein in various analytical applications . Daidzein itself is known for its estrogenic activity and has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .

科学研究应用

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications, including:

作用机制

Target of Action

Daidzein-d4, like its non-deuterated counterpart Daidzein, primarily targets estrogen receptors , specifically ER-alpha and ER-beta . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, cardiovascular function, bone health, and cognition .

Mode of Action

This compound interacts with its targets, the estrogen receptors, in a multifaceted manner. It can bind to these receptors and either mimic or block the action of endogenous estrogen, depending on the tissue type and the presence of other hormonal signals . This dual activity classifies this compound as a selective estrogen receptor modulator (SERM). In tissues where estrogen has a proliferative effect, such as the breast and uterus, this compound may exhibit anti-estrogenic properties, potentially reducing the risk of hormone-dependent cancers. Conversely, in tissues where estrogen plays a protective role, such as bone and the cardiovascular system, this compound can act like estrogen, thereby promoting bone density and improving lipid profiles .

Biochemical Pathways

This compound influences various biochemical pathways. It is primarily produced by the phenylpropane pathway in legumes . After ingestion, it is subject to glucuronidation at the 7-hydroxyl position, and daidzein-7-O-glucuronide is its main metabolite . This compound also modulates the activity of key enzymes and proteins, such as tyrosine kinases and growth factor receptors, contributing to its broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as less aqueous solubility, low permeability, and poor bioavailability, are major obstacles restricting its therapeutic applications . Studies have shown that nano-formulations like nanoemulsion and nanosuspension can increase the oral bioavailability of this compound . After oral administration, the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), and elimination half-life (t1/2) values for this compound were significantly improved with these formulations .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to promote the viability and proliferation of certain cells . It also has various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . Furthermore, it has been shown to have neuroprotective effects in a stroke model via the Akt/mTOR/BDNF channel .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, during the fermentation of legume food, this compound can be decomposed into its aglycone form of Daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert Daidzein into equol . Moreover, this compound is subject to photodegradation in different environments .

生化分析

Biochemical Properties

Daidzein-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) . This indicates that this compound interacts with the enzymes responsible for these metabolic transformations.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For example, it has been found to promote the viability and proliferation of Female Germline Stem Cells (FGSCs) . It also has been reported to have anti-inflammatory and potential antidiabetic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level with various biomolecules. It has been found to activate the Akt signaling pathway in FGSCs . Furthermore, it has been suggested that this compound could induce breast cancer cell apoptosis through the mitochondrial caspase-dependent cell death pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that this compound can be metabolized into various metabolites over time by human intestinal bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound could protect animals against ischemic damage through the regulation of the Akt/mTOR/BDNF channel .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that trace prototype compounds of this compound were detected in the plasma 4 hours after the intravenous injection of this compound .

准备方法

Synthetic Routes and Reaction Conditions

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be synthesized through the deuteration of daidzein. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterated methanol (CD3OD). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the compound .

Industrial Production Methods

Industrial production of daidzein-d4 often involves the use of advanced techniques such as enzymatic hydrolysis of daidzin (a glycoside form of daidzein) in a “green” reaction medium like deep eutectic solvents (DESs). This method is environmentally friendly and highly efficient, achieving high yields and purity of the final product .

化学反应分析

Types of Reactions

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Oxidation: 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert daidzein-d4 into its corresponding dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound, which can exhibit different biological activities and properties .

相似化合物的比较

Similar Compounds

Daidzein: The non-deuterated form of daidzein, with similar biological activities but different analytical properties.

Uniqueness of 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This property allows for more accurate quantification and analysis of daidzein and related compounds in various research settings .

生物活性

7-Hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated derivative of daidzein, a well-known isoflavone. This compound exhibits notable biological activities that have been the subject of various studies. Its structure includes multiple hydroxyl groups which contribute to its potential health benefits.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 258.24 g/mol. The presence of deuterium (D) in the structure enhances its stability and can influence its biological activity.

Biological Activity

1. Antioxidant Activity

Research indicates that compounds similar to 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that related isoflavones can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Estrogenic Activity

As a phytoestrogen, this compound can bind to estrogen receptors and mimic estrogen's effects in the body. This property has been explored for its potential therapeutic applications in hormone-related conditions such as menopausal symptoms and osteoporosis. Experimental data suggests that deuterated forms may exhibit altered binding affinities compared to their non-deuterated counterparts.

3. Anticancer Properties

Several studies have highlighted the anticancer potential of daidzein derivatives. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway . The deuterated form may enhance these effects due to improved metabolic stability.

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of related compounds, it was found that 7-hydroxy derivatives significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The study utilized assays measuring levels of malondialdehyde (MDA) as a marker for lipid peroxidation and found that treated cells showed a marked decrease in MDA levels compared to controls .

Case Study 2: Estrogenic Activity Assessment

A comparative analysis was conducted using MCF-7 breast cancer cells to evaluate the estrogenic activity of deuterated isoflavones versus their standard forms. Results indicated that while both forms activated estrogen-responsive genes, the deuterated variant exhibited a higher potency in inducing gene expression associated with cell proliferation.

Research Findings Summary Table

属性

IUPAC Name |

7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCTVATYOBOWGI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。